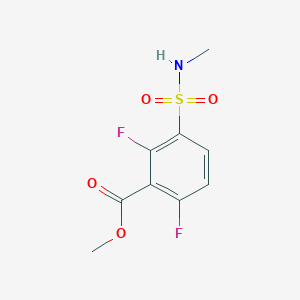

Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate” is a chemical compound with the CAS Number: 1803580-83-7 . It has a molecular weight of 265.24 . The IUPAC name for this compound is methyl 2,6-difluoro-3-(N-methylsulfamoyl)benzoate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F2NO4S/c1-12-17(14,15)6-4-3-5(10)7(8(6)11)9(13)16-2/h3-4,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Novel Sulfonated Nanofiltration Membranes

Research on novel sulfonated thin-film composite nanofiltration membranes for dye treatment experiments indicates the importance of fluorinated compounds in enhancing the hydrophilicity of membranes. This improvement in surface hydrophilicity is crucial for increasing water flux without compromising dye rejection, demonstrating the potential application of fluorinated compounds in environmental technologies and water treatment processes (Liu et al., 2012).

Fluorinated Compounds in Groundwater Remediation

A study on heat-activated persulfate oxidation of PFOA and related fluorotelomer sulfonates under conditions suitable for in-situ groundwater remediation showcases the environmental relevance of fluorinated compounds. This research highlights the challenges and potential strategies for removing persistent organic pollutants from the environment, demonstrating the importance of understanding the chemical behavior of fluorinated compounds for environmental remediation (Park et al., 2016).

Development of Anticlinic and TGB Phases in Liquid Crystals

The synthesis and study of difluoro substituted benzoate derivatives, which display rich polymesomorphic sequences and anticlinic properties, reveal the significance of fluorination in altering the physical properties of materials. Such research contributes to the development of advanced materials with specific optical and mechanical properties, useful in displays and other technologies (Cruz et al., 2001).

Synthesis and Applications in Organic Chemistry

Research into the oxidative coupling of methyl benzoate and the preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation highlights the role of fluorinated compounds in organic synthesis. These studies demonstrate how fluorinated compounds can be used to synthesize complex organic molecules, indicating their importance in pharmaceuticals and organic chemistry (Iretskii et al., 2000); (Zhang et al., 2007).

Safety and Hazards

The safety information for “Methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

methyl 2,6-difluoro-3-(methylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4S/c1-12-17(14,15)6-4-3-5(10)7(8(6)11)9(13)16-2/h3-4,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHVDYHOFPPUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2689413.png)

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2689424.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)

![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)

![1-[(3-fluorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2689428.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)

![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)